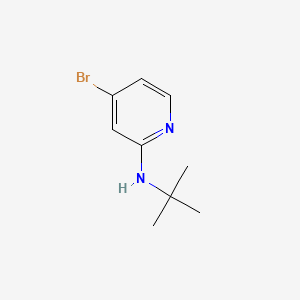
4-Bromo-N-(tert-butyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(tert-butyl)pyridin-2-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the fourth position and a tert-butyl group attached to the nitrogen atom at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine can be achieved through several methods. One common method involves the reaction of 4-bromo-2-chloropyridine with tert-butylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(tert-butyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-N-(tert-butyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and tert-butyl group influences its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloropyridine: A precursor in the synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine.
4-tert-Butylpyridine: Lacks the bromine atom but shares the tert-butyl group and pyridine ring.
N-(tert-Butyl)pyridin-2-amine: Similar structure but without the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
IUPAC Name |
4-bromo-N-tert-butylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZMLIFOKKBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721021 |
Source


|
| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-02-9 |
Source


|
| Record name | 4-Bromo-N-tert-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
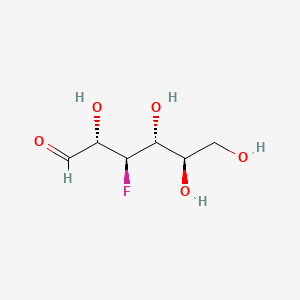
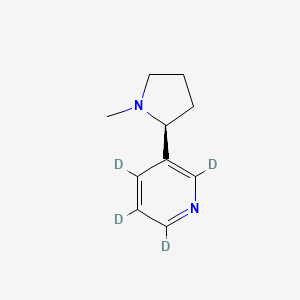
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)

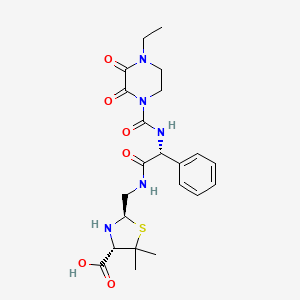
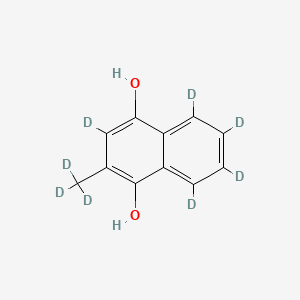
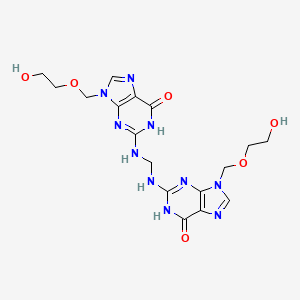
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)


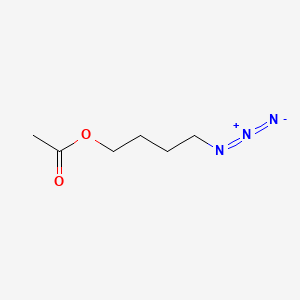
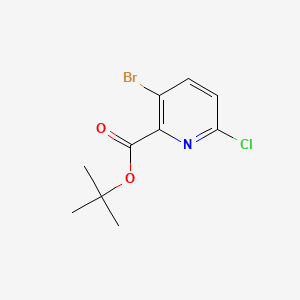
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
